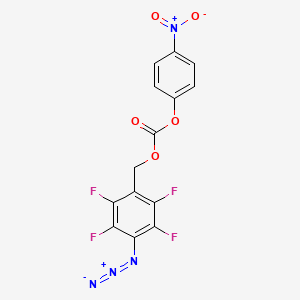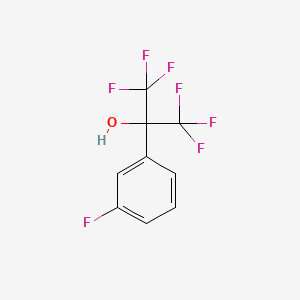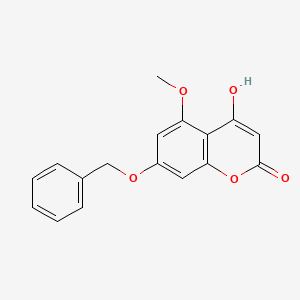
4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate is a complex organic compound that features both azido and nitrophenyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-azido-2,3,5,6-tetrafluorobenzyl alcohol with 4-nitrophenyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring safety, especially given the presence of the azido group, which can be explosive under certain conditions.
化学反応の分析
Types of Reactions
4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The nitrophenyl group can be reduced to an amine under appropriate conditions, such as using hydrogenation catalysts.
Photochemical Reactions: The azido group can undergo photolysis to generate reactive nitrenes, which can further react with various substrates.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts, or chemical reducing agents like sodium borohydride.
Photolysis: UV light sources are used to induce the decomposition of the azido group.
Major Products
Amines: From nucleophilic substitution or reduction reactions.
Nitrenes: From photolysis of the azido group, which can further react to form various products depending on the substrates present.
科学的研究の応用
4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate has several applications in scientific research:
Materials Science: Used as a crosslinking agent in the preparation of polymer thin films and other advanced materials.
Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of biomolecules to various surfaces or other molecules.
Photochemistry: Utilized in the study of photochemical reactions and the generation of reactive intermediates like nitrenes.
Drug Discovery: Potential use in the synthesis of novel compounds with biological activity, leveraging its unique functional groups.
作用機序
The mechanism of action of 4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate largely depends on the specific reaction it undergoes. For instance:
Photolysis: The azido group absorbs UV light, leading to the formation of a nitrene intermediate. This highly reactive species can insert into C-H, N-H, and other bonds, forming new covalent linkages.
Nucleophilic Substitution: The azido group can be displaced by nucleophiles, forming new nitrogen-containing compounds.
Reduction: The nitrophenyl group can be reduced to an amine, which can participate in further chemical reactions.
類似化合物との比較
Similar Compounds
4-Azido-2,3,5,6-tetrafluorobenzoic Acid: Similar in structure but lacks the nitrophenyl carbonate group, making it less versatile in certain applications.
4-Nitrophenyl Azide: Contains the nitrophenyl and azido groups but lacks the tetrafluorobenzyl moiety, affecting its reactivity and applications.
Uniqueness
4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate is unique due to the combination of its functional groups, which provide a wide range of reactivity and potential applications. The presence of both azido and nitrophenyl groups allows for diverse chemical transformations and the formation of complex structures, making it a valuable compound in various fields of research.
特性
分子式 |
C14H6F4N4O5 |
|---|---|
分子量 |
386.21 g/mol |
IUPAC名 |
(4-azido-2,3,5,6-tetrafluorophenyl)methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C14H6F4N4O5/c15-9-8(10(16)12(18)13(11(9)17)20-21-19)5-26-14(23)27-7-3-1-6(2-4-7)22(24)25/h1-4H,5H2 |
InChIキー |
VVIYVRAVLONNMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)






![6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687544.png)

![5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-1,3-benzoxazole-7-carbonitrile](/img/structure/B13687553.png)




